REACTION_CXSMILES
|
C(=O)(O)O.[C:5]1([NH:11][C:12]([NH2:14])=[NH:13])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH3:15][O:16][CH2:17][C:18]([CH2:20][C:21](=O)[CH3:22])=O.C(=O)=O>C(OCC)C>[C:5]1([NH:11][C:12]2[N:14]=[C:21]([CH3:22])[CH:20]=[C:18]([CH2:17][O:16][CH3:15])[N:13]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.C1(=CC=CC=C1)NC(=N)N
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
COCC(=O)CC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as the reaction progresses
|
Type
|
TEMPERATURE
|
Details
|
After the brown emulsion has been cooled to room temperature
|
Type
|
WASH
|
Details
|
the whole is then washed three times with 20 ml of water each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
DISSOLUTION
|
Details
|
The 10.5 g of oily residue are dissolved in 140 ml of diethyl ether
|
Type
|
ADDITION
|
Details
|
4.4 g of 65% nitric acid are added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
The suspension of the resulting nitrate salt
|
Type
|
STIRRING
|
Details
|
is stirred for a further 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
is then filtered
|
Type
|
WASH
|
Details
|
washed with 100 ml of diethyl ether
|
Type
|
ADDITION
|
Details
|
6 g of 30% sodium hydroxide solutions are added
|
Type
|
STIRRING
|
Details
|
with stirring to a mixture
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
WASH
|
Details
|
washed twice with 40 ml of water each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
The 8.7 g of light-brown oily residue are crystallised with 100 ml of petroleum ether (b.p. 50°-70° C.)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
melt at 59°-60° C.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)NC1=NC(=CC(=N1)C)COC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |